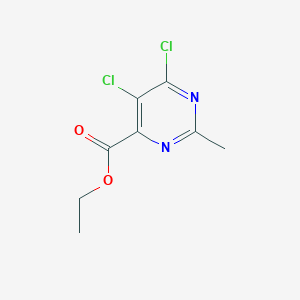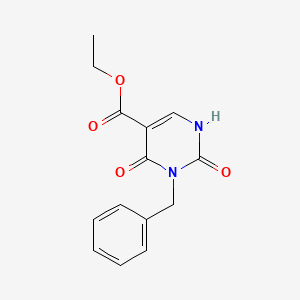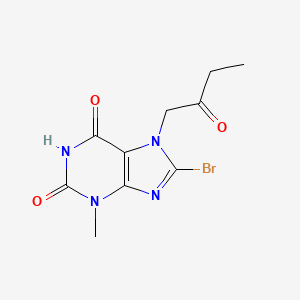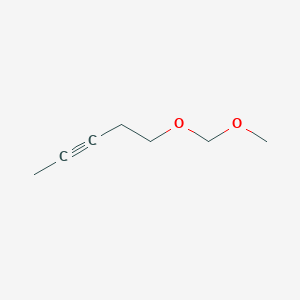
Ethyl 5,6-dichloro-2-methylpyrimidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5,6-dichloro-2-methylpyrimidine-4-carboxylate is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This compound is characterized by the presence of two chlorine atoms at positions 5 and 6, a methyl group at position 2, and an ethyl ester group at position 4 on the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5,6-dichloro-2-methylpyrimidine-4-carboxylate typically involves the chlorination of a pyrimidine precursor. One common method involves the reaction of 2-methylpyrimidine-4-carboxylic acid with thionyl chloride to introduce the chlorine atoms at positions 5 and 6. The resulting 5,6-dichloro-2-methylpyrimidine-4-carboxylic acid is then esterified with ethanol to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5,6-dichloro-2-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of pyrimidine N-oxides.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Major Products Formed
Substitution: Formation of ethyl 5,6-diamino-2-methylpyrimidine-4-carboxylate.
Reduction: Formation of ethyl 2-methylpyrimidine-4-carboxylate.
Oxidation: Formation of this compound N-oxide.
Applications De Recherche Scientifique
Ethyl 5,6-dichloro-2-methylpyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl 5,6-dichloro-2-methylpyrimidine-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit DNA synthesis by interfering with pyrimidine metabolism, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate: Similar structure but with only one chlorine atom.
2,4-Dichloro-6-methylpyrimidine: Lacks the ethyl ester group.
Ethyl 2-amino-4-methylpyrimidine-5-carboxylate: Contains an amino group instead of chlorine atoms.
Uniqueness
Ethyl 5,6-dichloro-2-methylpyrimidine-4-carboxylate is unique due to the presence of two chlorine atoms and an ethyl ester group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C8H8Cl2N2O2 |
|---|---|
Poids moléculaire |
235.06 g/mol |
Nom IUPAC |
ethyl 5,6-dichloro-2-methylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-3-14-8(13)6-5(9)7(10)12-4(2)11-6/h3H2,1-2H3 |
Clé InChI |
YYZQKYQIAXYTAL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=NC(=N1)C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,4,5,5-Tetramethyl-2-[2-(4-methylphenyl)ethyl]-1,3,2-dioxaborolane](/img/structure/B14066004.png)

![(E)-1-[2-(Methylsulfanyl)phenyl]-2-phenyldiazene](/img/structure/B14066010.png)







